Ferrlecit is classified as a hematinic agent, which is essential for hemoglobin synthesis and oxygen transport in the body. It is indicated specifically for patients with iron deficiency anemia, particularly those who cannot tolerate oral iron supplements or have experienced adverse reactions to other intravenous iron formulations .
The synthesis of sodium ferric gluconate involves the reaction of ferric hydroxide with gluconic acid in a controlled environment. The process typically includes the following steps:
The final product is formulated in an aqueous solution containing sucrose, which acts as a stabilizing agent .
The molecular structure of Ferrlecit can be represented by the formula , indicating that it consists of sodium ions coordinated with ferric ions and carbohydrate moieties derived from gluconate and sucrose. The negatively charged complex remains stable at alkaline pH levels, contributing to its solubility and bioavailability .
Key structural data includes:
Ferrlecit undergoes various chemical reactions in biological systems, primarily involving its interaction with transferrin, the primary iron transport protein in the blood. Upon administration, Ferrlecit releases iron ions that bind to transferrin, facilitating their transport to tissues where they are utilized for hemoglobin synthesis and other metabolic processes.
This reaction indicates how Ferrlecit dissociates to release iron into the bloodstream for physiological functions .
The mechanism of action of Ferrlecit involves several key steps:
Pharmacokinetic studies show that approximately 80% of drug-bound iron is delivered to transferrin within 24 hours post-administration .
Ferrlecit is primarily used in clinical settings for:
Clinical studies have demonstrated its efficacy and safety profile compared to traditional intravenous iron therapies, making it a valuable option in managing iron deficiency anemia .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4